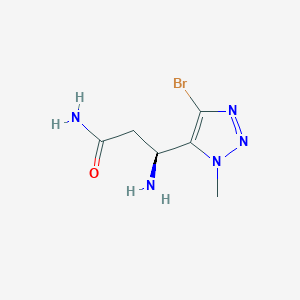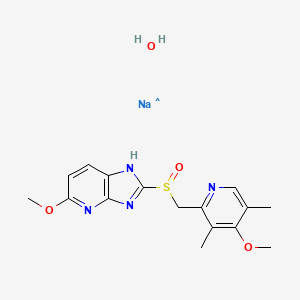
(S)-Tenatoprazolesodiumsaltmonohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Tenatoprazolesodiumsaltmonohydrate is a chemical compound known for its potential applications in various scientific fields. It is a derivative of tenatoprazole, a proton pump inhibitor used to reduce stomach acid production. The compound is characterized by its specific stereochemistry, denoted by the (S) configuration, which can influence its biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tenatoprazolesodiumsaltmonohydrate typically involves several steps, starting from the appropriate precursor molecules. The process often includes the following steps:
Formation of the Core Structure: The core structure of tenatoprazole is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Introduction of the (S) Configuration: The stereochemistry is introduced using chiral catalysts or starting materials that ensure the desired (S) configuration.
Conversion to Sodium Salt: The compound is then converted to its sodium salt form through neutralization with sodium hydroxide.
Hydration: Finally, the monohydrate form is obtained by crystallizing the compound in the presence of water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Tenatoprazolesodiumsaltmonohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce sulfides.
Applications De Recherche Scientifique
(S)-Tenatoprazolesodiumsaltmonohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of stereochemistry and reaction mechanisms.
Biology: The compound is investigated for its effects on cellular processes and enzyme activity.
Medicine: Research focuses on its potential as a proton pump inhibitor for treating acid-related disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
The mechanism of action of (S)-Tenatoprazolesodiumsaltmonohydrate involves the inhibition of the H+/K+ ATPase enzyme in the stomach lining. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound effectively reduces acid secretion. The (S) configuration plays a crucial role in its binding affinity and specificity to the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
Omeprazole: Another proton pump inhibitor with a different stereochemistry.
Lansoprazole: Similar in function but with variations in its chemical structure.
Rabeprazole: Known for its rapid onset of action compared to other proton pump inhibitors.
Uniqueness
(S)-Tenatoprazolesodiumsaltmonohydrate is unique due to its specific (S) configuration, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic or ® counterparts. This stereochemistry can influence its efficacy, side effects, and interactions with other molecules.
Propriétés
Formule moléculaire |
C16H20N4NaO4S |
|---|---|
Poids moléculaire |
387.4 g/mol |
InChI |
InChI=1S/C16H18N4O3S.Na.H2O/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16;;/h5-7H,8H2,1-4H3,(H,18,19,20);;1H2 |
Clé InChI |
UPURENDNHZGOFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC.O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



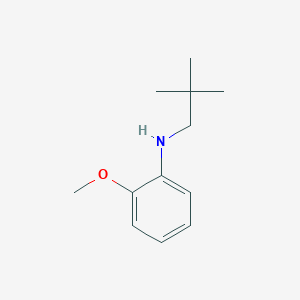
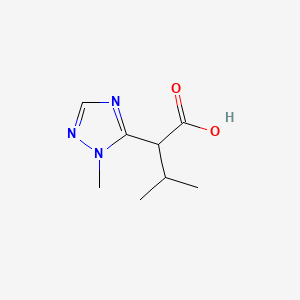

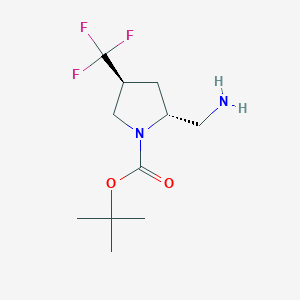

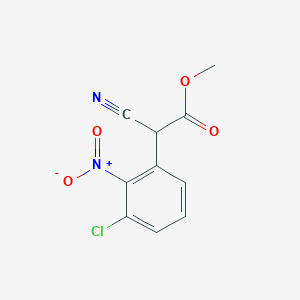
![2-[(1S,3R)-3-Fluorocyclohexyl]aceticacid](/img/structure/B13059465.png)
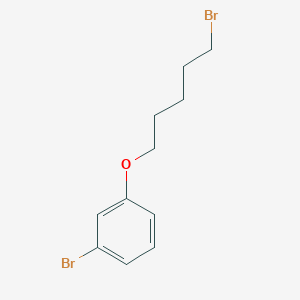

![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate](/img/structure/B13059487.png)
